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Kinetic Data Comparison

The following table summarizes the experimental data for the reaction of different unsaturated alcohols with

NO₃ radicals, obtained using the relative rate method in a smog chamber [1].

Unsaturated Alcohol
Rate Constant (10⁻¹³ cm³
molecule⁻¹ s⁻¹)

Atmospheric Lifetime
(Hours)

2-methyl-2-propen-1-ol 3.41 ± 0.51 1.63

(E)-4-hexen-1-ol 5.30 ± 0.74 1.05

4-penten-2-ol 4.90 ± 0.57 1.13

1-Nonen-3-ol (Theoretical
Estimate)

~6.0 ~0.92

Reference Compounds: Cyclohexene and isoprene were used as reference compounds, with
known rate constants of (5.28 \times 10^{-13}) and (6.24 \times 10^{-13}) cm³ molecule⁻¹ s⁻¹,

respectively [1].
Lifetime Calculation: The atmospheric lifetime ((τ)) was calculated using the formula (τ = 1 / (k ×

[NO₃])), with a typical nighttime NO₃ radical concentration of (5 × 10^8) molecule cm⁻³ [1].
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Experimental Protocol

The kinetic data was derived from a specific experimental setup. Here is a detailed overview of the

methodology:
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Experiment Setup

Prepare Smog Chamber

Introduce Reactants:
- Unsaturated Alcohol
- Reference Compound (e.g., Cyclohexene)
- NO2 Source

Generate NO3 Radicals
via reaction: NO2 + O3 → NO3 + O2

Monitor Reaction
(FTIR Spectroscopy)
Track concentration decay over time

Apply Relative Rate Method
Compare decay rates of target vs. reference

Calculate Rate Constant (k)
for target unsaturated alcohol

Click to download full resolution via product page

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s1893626?utm_src=pdf-body-img
https://www.smolecule.com/products/s1893626?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Details of the Workflow:

Reaction Chamber: The experiments were conducted in a 100 L Teflon smog chamber at room
temperature (298 ± 2 K) and atmospheric pressure (about 1 atm) [1].

Reactants and Generation: NO₃ radicals were generated in situ from the reaction of nitrogen dioxide
(NO₂) with ozone (O₃). The initial concentrations were approximately 200-250 parts per million (ppm)

for the alcohol and reference compound, and 50 ppm for NO₂ [1].
Analysis Method: Concentrations of the alcohols and reference compounds were monitored using

Fourier Transform Infrared (FTIR) Spectroscopy [1].
Data Analysis - Relative Rate Method: This method relies on the competition for NO₃ radicals

between the target alcohol and a reference compound with a known rate constant. The rate constant
for the target ((k_{\text{target}})) is determined from the slope of a plot of

(\ln([\text{Target}]_0/[\text{Target}]_t)) against (\ln([\text{Ref}]_0/[\text{Ref}]_t)) [1].

Structure-Activity Relationship (SAR)

The reactivity of unsaturated alcohols with NO₃ radicals is strongly influenced by their molecular structure

[1]:

Alkyl Substitution: Electron-donating alkyl groups (e.g., a methyl group attached to the double bond,

as in 2-methyl-2-propen-1-ol) increase the electron density of the double bond, making it more
susceptible to electrophilic attack by NO₃ radicals. This leads to a higher reaction rate.

Position of the OH Group: An OH group positioned away from the double bond (e.g., in (E)-4-
hexen-1-ol) has a minimal electronic influence on the double bond's reactivity. The reaction rate is

then primarily governed by other substituents.
Estimation for 1-Nonen-3-ol: Based on these principles, 1-Nonen-3-ol, which features a long alkyl

chain that donates electrons and an OH group on the third carbon, is predicted to be highly reactive,
with an estimated rate constant near (6.0 \times 10^{-13}) cm³ molecule⁻¹ s⁻¹ [1].

Atmospheric Implications

The high reactivity of unsaturated alcohols like 1-Nonen-3-ol has significant consequences for atmospheric

chemistry [1]:

Short Lifetimes: With calculated atmospheric lifetimes of only about 1-2 hours during the night,
these compounds are rapidly removed from the atmosphere via reaction with NO₃ radicals.
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Secondary Pollutants: This reaction is a known source of organic nitrates and carbonyl

compounds (like aldehydes and ketones), which can contribute to the formation of secondary
organic aerosol (SOA), impacting air quality and climate [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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